3-Bromopiperidine

Asymmetric Synthesis Organocatalysis Chiral Building Blocks

This regiospecific C3-bromo building block enables unique silver-mediated rearrangements to enantioenriched 3-substituted piperidines, inaccessible to 4-isomer. Higher LogP (1.12) improves membrane permeability. Procure the high-purity hydrochloride salt for reproducible scale-up.

Molecular Formula C5H10BrN
Molecular Weight 164.04 g/mol
CAS No. 102776-55-6
Cat. No. B033930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopiperidine
CAS102776-55-6
Molecular FormulaC5H10BrN
Molecular Weight164.04 g/mol
Structural Identifiers
SMILESC1CC(CNC1)Br
InChIInChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
InChIKeyKXKQNQADWLIDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopiperidine (CAS 102776-55-6): A Regiospecific Piperidine Scaffold for Selective C3-Functionalization and Enantioselective Synthesis


3-Bromopiperidine (CAS 102776-55-6) is a six-membered nitrogen-containing heterocycle bearing a bromine substituent exclusively at the C3 position of the piperidine ring [1]. Its molecular formula is C5H10BrN with a molecular weight of 164.04 g/mol [2]. As an alkyl halide building block, it serves as a key intermediate in medicinal chemistry and organic synthesis, where the precise placement of the bromine atom dictates regio- and stereochemical outcomes in cross-coupling, nucleophilic substitution, and cyclization reactions [1].

Why 3-Bromopiperidine Cannot Be Readily Replaced by 4-Bromopiperidine or Other Piperidine Halides in Synthesis and Procurement


The position of the bromine atom on the piperidine ring critically determines the compound's reactivity, physicochemical properties, and the regioselectivity of subsequent transformations. Unlike 4-bromopiperidine, which is primarily a general electrophile, 3-bromopiperidine enables unique reaction pathways, such as silver salt-mediated rearrangements to access enantioenriched 3-substituted piperidines, a transformation not accessible to the 4-isomer [1]. Furthermore, differences in calculated lipophilicity (LogP) and predicted pKa values between 3- and 4-bromopiperidine can significantly impact drug-likeness and membrane permeability in medicinal chemistry applications . Procurement of the incorrect regioisomer can lead to synthetic failure, altered biological activity, or increased costs due to the need for additional synthetic steps.

Quantifiable Differentiators for 3-Bromopiperidine in Synthetic Methodology and Physicochemical Profiling


Enantioselective Bromoaminocyclization: 3-Bromopiperidine Enables High-Yield Access to Chiral 2-Substituted Piperidines

A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts yields enantioenriched 2-substituted 3-bromopiperidines [1]. This reaction, which directly installs both stereogenic centers and a bromine atom at the C3 position, is not feasible with 4-bromopiperidine due to the absence of a suitable alkene tether. The resulting 2-substituted 3-bromopiperidines are obtained with high yields (up to 99%) and excellent enantioselectivities (up to 93% ee) [2].

Asymmetric Synthesis Organocatalysis Chiral Building Blocks

Silver-Mediated Rearrangement: 3-Bromopiperidine as a Gateway to Enantioenriched 3-Substituted Piperidines

Enantioenriched 2-substituted 3-bromopiperidines, obtained via the aforementioned bromoaminocyclization, undergo a silver salt-mediated rearrangement to afford 3-substituted piperidines [1]. This transformation is specific to the C3-bromo substitution pattern and is not possible with 4-bromopiperidine. The rearrangement proceeds with retention of stereochemistry, providing access to valuable 3-aryl and 3-alkyl piperidines, which are privileged structures in drug discovery.

Synthetic Methodology Heterocyclic Chemistry Rearrangement

Physicochemical Property Differentiation: LogP and pKa Values Distinct from 4-Bromopiperidine

The lipophilicity (LogP) and acidity (pKa) of 3-bromopiperidine differ from its regioisomer, 4-bromopiperidine, which can influence its behavior in biological systems and synthetic procedures. Predicted LogP for 3-bromopiperidine is 1.12 , while 4-bromopiperidine hydrobromide exhibits a LogP of 0.665 . Additionally, the predicted pKa for the N-Boc-protected derivative of 3-bromopiperidine is -3.04±0.40 , indicating a strongly basic nitrogen center that will impact salt formation and solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Key Intermediate in the Synthesis of the Dopaminergic Drug Preclamol

The synthetic utility of 3-bromopiperidine is exemplified by its application in the total synthesis of Preclamol, a dopaminergic drug candidate [1]. The key step involves the silver salt-mediated rearrangement of a 2-substituted 3-bromopiperidine derivative to construct the core 3-aryl piperidine motif. This application demonstrates the compound's value in accessing pharmaceutically relevant scaffolds that are not easily accessible from other piperidine halides.

Medicinal Chemistry Drug Synthesis CNS Therapeutics

Commercial Availability of High-Purity Hydrochloride Salt: Streamlined Procurement for Research Use

3-Bromopiperidine is commercially available as the hydrochloride salt (CAS 1956354-99-6) with a minimum purity of 95% . This salt form offers enhanced stability and ease of handling compared to the free base, which is advantageous for routine laboratory use and storage. The free base (CAS 102776-55-6) is also available with 95% purity . This consistent purity specification ensures reproducible results in synthetic applications.

Chemical Procurement Research Chemicals Building Blocks

High-Value Application Scenarios for 3-Bromopiperidine in Academic and Industrial Research


Enantioselective Synthesis of Chiral Piperidine Drug Candidates

Research groups focused on asymmetric synthesis and medicinal chemistry should prioritize 3-bromopiperidine for constructing enantioenriched 2-substituted and 3-substituted piperidines. The bromoaminocyclization and silver salt-mediated rearrangement sequence offers a concise and stereocontrolled route to these privileged scaffolds, as demonstrated in the synthesis of Preclamol [1]. This approach is particularly valuable for generating libraries of chiral piperidines for structure-activity relationship (SAR) studies in CNS drug discovery.

Site-Selective Functionalization of Piperidine Cores

In complex molecule synthesis, 3-bromopiperidine serves as a regiospecific building block for introducing functionality exclusively at the C3 position. While other regioisomers (e.g., 4-bromopiperidine) are also useful electrophiles, the 3-bromo isomer is essential when downstream transformations require a specific substitution pattern, such as in the synthesis of 3-aryl piperidines or when accessing scaffolds that benefit from the unique reactivity of the C3 position [1][2].

Medicinal Chemistry Optimization via Physicochemical Property Tuning

Medicinal chemists aiming to fine-tune the lipophilicity (LogP) or basicity (pKa) of lead compounds can leverage the distinct physicochemical profile of 3-bromopiperidine. Its higher LogP (1.12) compared to 4-bromopiperidine (0.665) may improve membrane permeability, while its basicity can be modulated to optimize solubility or target engagement. This property-based differentiation makes 3-bromopiperidine a strategic choice when designing analogs with specific pharmacokinetic or pharmacodynamic requirements.

Large-Scale Synthesis Using Stable Hydrochloride Salt

For process chemists and procurement specialists, the availability of 3-bromopiperidine as a stable, high-purity hydrochloride salt (≥95%) simplifies handling, storage, and scale-up. This form is preferred over the free base for many synthetic operations, reducing the risk of decomposition and ensuring consistent reaction performance, which is critical for reproducible multi-step syntheses and pilot-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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